molecular formula C17H21NO4 B260839 N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

Cat. No.: B260839
M. Wt: 303.35 g/mol
InChI Key: UALIGSCDMSVKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a tert-butyl group and a methoxyphenoxy methyl group

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H21NO4/c1-17(2,3)18-16(19)15-10-9-12(22-15)11-21-14-8-6-5-7-13(14)20-4/h5-10H,11H2,1-4H3,(H,18,19)

InChI Key

UALIGSCDMSVKSH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the methoxyphenoxy methyl group: This step involves the reaction of the furan derivative with 2-methoxyphenol and formaldehyde under acidic conditions to form the methoxyphenoxy methyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The methoxyphenoxy methyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted methoxyphenoxy derivatives.

Scientific Research Applications

N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-methylaniline
  • N-(tert-butyl)-2-methoxypyridin-3-amine
  • N-(tert-butyl)-2-thiophenesulfonamide

Uniqueness

N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities.

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